![molecular formula C14H15ClN2O B12076655 4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride is a chemical compound with the molecular formula C14H15ClN2O. It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond. The compound is characterized by the presence of an aminomethyl group and a carboxamide group on the biphenyl structure, along with a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid or its derivative is reacted with an amine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, where the carboxamide group can be reduced to form an amine.
Substitution: The compound can undergo substitution reactions, where the aminomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxamide group can yield primary amines .
Applications De Recherche Scientifique
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The carboxamide group can form hydrogen bonds with target proteins, stabilizing their structure and function .
Comparaison Avec Des Composés Similaires
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
4’-(Aminomethyl)-[1,1’-biphenyl]-4-ol hydrochloride: This compound has a hydroxyl group instead of a carboxamide group, which affects its chemical reactivity and biological activity.
4’-(Aminomethyl)-[1,1’-biphenyl]-2-carbonitrile hydrochloride:
The uniqueness of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H15ClN2O |
|---|---|
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
3-[4-(aminomethyl)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17;/h1-8H,9,15H2,(H2,16,17);1H |
Clé InChI |
OUYUROIOQIXQLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



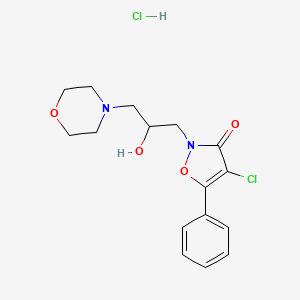
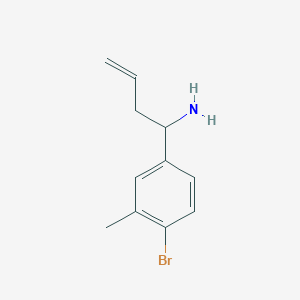
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
![Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12076592.png)
![[3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)

![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)


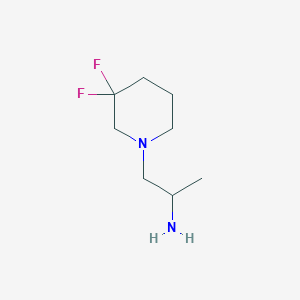
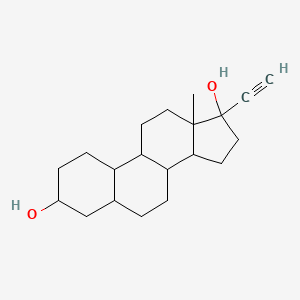
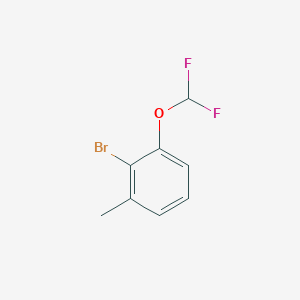
![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
